molecular formula C10H16 B14261193 3-Butylidene-1-methylcyclopent-1-ene CAS No. 184687-63-6

3-Butylidene-1-methylcyclopent-1-ene

Cat. No.: B14261193
CAS No.: 184687-63-6
M. Wt: 136.23 g/mol
InChI Key: JCSWONZTCXYFJF-UHFFFAOYSA-N
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Description

3-Butylidene-1-methylcyclopent-1-ene is an organic compound with the molecular formula C10H16 It is a cyclopentene derivative featuring a butylidene group at the third position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylidene-1-methylcyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of 3-methylcyclopent-1-ene with butylidene chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation and subsequent nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Butylidene-1-methylcyclopent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Br2 or Cl2 in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed

Scientific Research Applications

3-Butylidene-1-methylcyclopent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butylidene-1-methylcyclopent-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways. For example, its oxidation products may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-sec-Butylidene-1-sec-butyl-1-cyclopentene
  • 3-Methylcyclopent-1-ene

Comparison

3-Butylidene-1-methylcyclopent-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3-sec-Butylidene-1-sec-butyl-1-cyclopentene, it has a different steric arrangement, affecting its reactivity and interaction with other molecules. Similarly, 3-Methylcyclopent-1-ene lacks the butylidene group, resulting in different chemical behavior and applications .

Properties

CAS No.

184687-63-6

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3-butylidene-1-methylcyclopentene

InChI

InChI=1S/C10H16/c1-3-4-5-10-7-6-9(2)8-10/h5,8H,3-4,6-7H2,1-2H3

InChI Key

JCSWONZTCXYFJF-UHFFFAOYSA-N

Canonical SMILES

CCCC=C1CCC(=C1)C

Origin of Product

United States

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